N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-3-28(4-2)24(32)18-31-17-20(19-9-5-7-11-22(19)31)25(33)26(34)30-15-13-29(14-16-30)23-12-8-6-10-21(23)27/h5-12,17H,3-4,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJCAGGRVUFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide, often referred to in literature as a derivative of FPMINT, has garnered attention for its potential biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine moiety : Known for its role in enhancing binding affinity to certain receptors.
- Indole ring : Contributes to the pharmacological profile by providing a planar structure conducive to π-π stacking interactions.
- Fluorophenyl group : Enhances lipophilicity and can influence the selectivity towards specific transporters.
The molecular formula is with a molecular weight of approximately 393.48 g/mol.
This compound primarily acts as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the regulation of adenosine levels in tissues, influencing various physiological processes including:
- Nucleotide synthesis
- Regulation of cellular energy metabolism
- Chemotherapy response
Research indicates that this compound exhibits a non-competitive inhibition profile, suggesting it binds to an allosteric site on the transporter rather than the active site, which may lead to prolonged effects on nucleoside uptake.
Structure-Activity Relationship Studies
A series of studies have explored the SAR of various analogues related to N,N-diethyl derivatives. Key findings include:
| Compound | IC50 (µM) - ENT1 | IC50 (µM) - ENT2 | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|---|
| FPMINT | 10.5 | 1.0 | 10.5 |
| 3c | 12.68 | 2.95 | 4.3 |
| 3b | 1.65 | >100 | N/A |
The above table illustrates that while some analogues exhibit higher potency against ENT2, others show selectivity towards ENT1, highlighting the importance of structural modifications in enhancing transporter selectivity and potency.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Using nucleoside transporter-deficient cell lines transfected with human ENT1 and ENT2, researchers demonstrated that N,N-diethyl derivatives significantly inhibited uridine uptake, confirming their role as effective ENTs inhibitors .
- Molecular Docking Analysis : Computational studies indicated that the binding interactions differ between various analogues, suggesting that structural modifications could lead to enhanced selectivity and potency against specific ENTs .
- Pharmacological Implications : The inhibition of ENTs by this compound may have implications in cancer therapy, where altering adenosine levels can influence tumor growth and response to chemotherapeutics .
Scientific Research Applications
Neuropharmacological Applications
1. Antidepressant Activity:
Research indicates that compounds similar to N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that related piperazine derivatives showed significant activity in animal models of depression, suggesting that modifications to the piperazine structure can enhance efficacy against depressive disorders .
2. Antipsychotic Potential:
The fluorophenyl group is known to influence the binding affinity to dopamine receptors, which is critical for antipsychotic activity. Studies have shown that similar compounds can act as antagonists at D2 dopamine receptors, potentially offering new treatments for schizophrenia and other psychotic disorders .
Cancer Research
1. Inhibition of Tumor Growth:
Recent investigations into the compound's analogs have revealed promising results in inhibiting tumor cell proliferation. The indole structure is known for its ability to interact with various cellular pathways involved in cancer growth. For instance, compounds derived from indole have been shown to inhibit key enzymes involved in cancer cell metabolism .
2. Targeting Specific Pathways:
Research has identified that this compound can selectively target pathways associated with apoptosis and angiogenesis in cancer cells. This selectivity indicates its potential as a targeted therapy that minimizes damage to healthy cells while effectively combating tumor growth .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences : Replaces the piperazine-oxoacetyl unit with a biphenyl-propanamide chain.
- However, the absence of piperazine may reduce affinity for aminergic receptors. The indol-3-yl ethyl group is retained, suggesting conserved interactions with indole-binding targets .
2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide ()
- Key Differences : Substitutes the 2-fluorophenyl group on piperazine with a 2,6-dimethylphenyl ring.
- Implications : Methyl groups enhance steric bulk and electron-donating effects, which may alter receptor binding kinetics. The dimethylphenyl substitution could reduce metabolic oxidation compared to fluorophenyl .
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Key Differences : Replaces the piperazine with piperidine and introduces a sulfanyl (S-) linker instead of an oxoacetyl bridge.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide ()
- Key Differences: Features a 4-cyanophenyl-fluoroacetamide group instead of the piperazine-oxoacetyl-indole system.
- Implications: The electron-withdrawing cyano group could enhance metabolic resistance but reduce solubility. Fluorine at the α-position may influence stereoelectronic properties .
Piperazine vs. Azetidione Derivatives ()
- Example : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide.
- The target compound’s piperazine-oxoacetyl linkage offers greater synthetic flexibility .
Chlorophenyl-Thiazol Derivatives ()
- Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- This structural variation suggests divergent applications, such as antimicrobial vs. CNS-targeted activity .
Benzothiazole-Piperazine Hybrids ()
- Example : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide.
- Comparison : Benzothiazole’s planar structure may improve intercalation with DNA or kinase targets, while the methylpiperazine enhances solubility. The target compound’s indole core likely offers better CNS penetration .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
